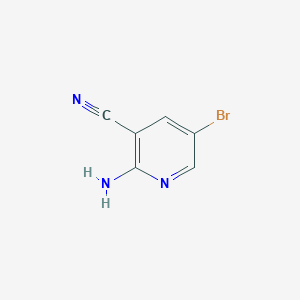
2-Amino-5-bromonicotinonitrile
Descripción general
Descripción
2-Amino-5-bromonicotinonitrile (2-ABN) is an organic compound that has been widely studied in recent years due to its potential applications in scientific research. This compound is an important intermediate in the synthesis of many other compounds, and has been found to have a variety of biochemical and physiological effects. In Synthesis Method 2-ABN is most commonly synthesized through a reaction between 5-bromo-2-nitrobenzaldehyde and 2-amino-5-nitropyridine. This reaction occurs in the presence of a base, such as sodium bicarbonate, and a solvent, such as ethanol. The reaction yields a product with a yield of approximately 80%, with a purity of about 90%. Scientific Research Applications 2-ABN has been used in a variety of scientific research applications, including the synthesis of other compounds, the study of enzyme inhibition, and the investigation of drug delivery systems. It has also been used in the development of new drug candidates, as well as in the study of biochemical and physiological processes. Mechanism of Action The mechanism of action of 2-ABN is not yet fully understood. It is believed to act as an inhibitor of enzymes, and it has been found to inhibit the activity of several enzymes involved in metabolic processes. It has also been found to interact with certain proteins and other molecules, which may be involved in its mechanism of action. Biochemical and Physiological Effects 2-ABN has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes involved in metabolic processes, as well as to inhibit the activity of certain proteins and other molecules. It has also been found to have an effect on the expression of certain genes, and to affect the production of certain hormones. Advantages and Limitations for Lab Experiments 2-ABN has several advantages for use in lab experiments. It is relatively easy to synthesize, and its purity can be easily controlled. Additionally, it is relatively stable and can be stored for long periods of time. However, it is important to note that 2-ABN can be toxic at high doses, and caution must be taken when handling it. Future Directions There are a variety of potential future directions for 2-ABN. It has potential applications in drug delivery systems, as well as in the development of new drug candidates. It could also be used in the study of enzyme inhibition, and in the investigation of biochemical and physiological processes. Additionally, it could be used in the synthesis of other compounds, and in the development of new materials.
Aplicaciones Científicas De Investigación
Multicomponent Synthesis
2-Amino nicotinonitrile derivatives, including 2-Amino-5-bromonicotinonitrile, have been synthesized through multi-component reactions. A study by Kurumurthy et al. (2015) outlines an efficient single-pot strategy using tetrabutyl ammonium bromide as a catalyst in an aqueous medium. This approach is noteworthy for its simplicity and efficiency in producing these derivatives (Kurumurthy, 2015).
Bronchodilation Properties
Soliman et al. (2017) explored the bronchodilation properties of nicotinonitrile compounds, including this compound derivatives. They demonstrated a facile synthetic pathway and highlighted the significant bronchodilation properties of some synthesized analogues, emphasizing the potential medical applications of these compounds (Soliman, 2017).
Inhibitory Potential and Biological Evaluation
In 2021, Challa et al. explored the 2-amino nicotinonitrile framework for identifying potential inhibitors of SIRT1, an important enzyme in human physiology. They synthesized a series of 2-amino-4,6-disubstituted nicotinonitrile derivatives, demonstrating some compounds' significant inhibitory potential in vitro. This research highlights the relevance of these compounds in pharmacological studies (Challa, 2021).
Synthesis of Antifolate Piritrexim
In a study by Chan and Rosowsky (2005), 2-amino-3-cyano-4-methyl-5-bromopyridine, a compound related to this compound, was used in the synthesis of the lipophilic antifolate piritrexim. This highlights the compound's utility in synthesizing therapeutically significant molecules (Chan, 2005).
Detoxification in Transgenic Plants
Stalker et al. (1988) explored the use of a specific nitrilase that converts bromoxynil, a compound closely related to this compound, into a non-toxic metabolite. This research is significant for its implications in developing herbicide-resistant transgenic plants, demonstrating the broader agricultural applications of such compounds (Stalker, 1988).
Nitrilase Specific for Herbicide Bromoxynil
Stalker et al. (1988) also examined a nitrilase specific for bromoxynil, providing insights into the enzymatic conversion of nitriles, including compounds like this compound, into their respective acids. This study emphasizes the biochemical and environmental significance of nitrilase enzymes (Stalker, 1988).
Novel Synthesis of Thiopyran Pyridinethiones
Eldin (2003) reported on the novel synthesis of thiopyran pyridinethiones and nicotinonitrile derivatives using 2-Amino-1,1,3-tricyano-3-bromopropene. This research contributes to the field of heterocyclic chemistry, showcasing the versatility of nicotinonitrile derivatives in synthesizing a variety of biologically active compounds (Eldin, 2003).
Safety and Hazards
This compound is classified as Acute Tox. 3 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . The safety information pictograms associated with this compound are GHS05 and GHS06 . The hazard statements are H301 - H315 - H318 - H335 . The precautionary statements are P261 - P280 - P301 + P310 - P305 + P351 + P338 .
Propiedades
IUPAC Name |
2-amino-5-bromopyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-1-4(2-8)6(9)10-3-5/h1,3H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJKZMLZIIIGCMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C#N)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640090 | |
| Record name | 2-Amino-5-bromopyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
709652-82-4 | |
| Record name | 2-Amino-5-bromopyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-5-bromopyridine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl] (morpholino)methanone](/img/structure/B1290971.png)
